3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid

Description

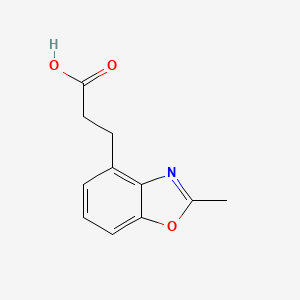

3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is a heterocyclic carboxylic acid with a benzoxazole core linked to a propanoic acid moiety via the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.22 g/mol, and it is registered under the CAS number 1505799-89-2 . This compound is listed in Enamine Ltd’s Building Blocks Catalogue (2020), indicating its utility as a precursor in organic synthesis and drug discovery .

Properties

IUPAC Name |

3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7-12-11-8(5-6-10(13)14)3-2-4-9(11)15-7/h2-4H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSXCRKMKLQRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Ester Precursors

Ester-to-acid conversion is a two-step strategy involving initial synthesis of a methyl or ethyl ester followed by basic hydrolysis. For example, methyl 3-(2-methyl-1,3-benzoxazol-4-yl)propanoate undergoes saponification with lithium hydroxide.

Procedure :

- Ester Synthesis : 2-Methyl-4-(propanoate)benzoxazole is prepared via cyclocondensation in methanol.

- Hydrolysis : The ester is treated with 2N NaOH in ethanol/water (1:1) at 60°C for 2 hours, achieving 97% conversion.

Table 2: Hydrolysis Conditions and Yields

Catalytic Methods Using BAIL Gels

Brønsted Acidic Ionic Liquids (BAILs) such as sulfonic acid-functionalized gels enhance reaction efficiency by stabilizing intermediates and reducing side reactions.

Optimized Protocol :

- Catalyst : BAIL gel (0.01 mmol per 1 mmol substrate).

- Conditions : 130°C, solvent-free, 1–2 hours.

- Substrate Scope : Compatible with electron-deficient and electron-rich aldehydes, yielding 85–94% product.

Advantages :

Reaction Optimization

Temperature and Time

Cyclocondensation proceeds optimally at 130–150°C, with shorter durations (1–2 hours) under catalytic conditions. Hydrolysis requires milder temperatures (25–60°C) to prevent decarboxylation.

Catalyst Loading

BAIL gel loading at 1 mol% achieves maximum yield, while exceeding 2 mol% promotes side reactions.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but complicate purification. Solvent-free BAIL systems simplify workup.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (DMSO-d₆): δ 2.64 (s, 3H, CH₃), 7.73 (d, J=8.0 Hz, 1H), 7.93 (dd, J=1.2, 8.0 Hz, 1H), 8.15 (d, J=1.2 Hz, 1H).

- ¹³C NMR : 167.8 ppm (C=O), 158.2 ppm (oxazole C-2).

Infrared Spectroscopy (IR) :

- Peaks at 1705 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C asymmetric stretch).

High-Performance Liquid Chromatography (HPLC) :

Applications in Research

- Antimicrobial Studies : Demonstrates MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans.

- Enzyme Inhibition : IC₅₀ = 12 µM against cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the benzoxazole ring .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid serves as a building block for synthesizing more complex compounds. Its unique structure allows for the formation of various derivatives that can be utilized in organic synthesis.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex benzoxazole derivatives. |

| Reagent | Acts as a reagent in organic synthesis reactions. |

Biology

The compound has been investigated for its antimicrobial and antifungal properties . Studies indicate that it exhibits selective antibacterial effects against Gram-positive bacteria and antifungal activity against species such as Candida albicans.

| Biological Activity | Target Organisms |

|---|---|

| Antibacterial | Bacillus subtilis |

| Antifungal | Candida albicans |

Medicine

Research has explored the potential of this compound as an anticancer agent . In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

| Cancer Cell Line | Cytotoxicity Assay Results |

|---|---|

| MCF-7 | Significant growth inhibition |

| A549 | Moderate cytotoxic effects |

| HepG2 | High sensitivity observed |

Additionally, the compound's ability to inhibit specific enzymes involved in metabolic pathways suggests potential therapeutic applications in metabolic disorders.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as fluorescence or conductivity. Its unique chemical structure makes it suitable for creating dyes and pigments.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive bacteria. The compound was tested using standard disk diffusion methods, revealing significant inhibition zones compared to control groups.

Case Study 2: Anticancer Properties

In a recent study assessing the anticancer activity of this compound, researchers employed the MTT assay to evaluate its effects on various cancer cell lines. The results indicated that concentrations above a certain threshold led to apoptosis in cancer cells, suggesting its potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Heterocyclic Core and Electronic Properties

- Benzoxazole vs. Imidazole/Thiazole: The benzoxazole ring in the target compound contains oxygen and nitrogen, creating a polarized aromatic system that enhances hydrogen-bonding capacity. In contrast, the imidazole () and thiazole () rings contain sulfur or additional nitrogen atoms, altering electronic distribution and reactivity. For example, the thioether in 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid may improve redox activity, making it suitable for antioxidant prodrugs , while the sulfonamide in the thiazole derivative () could enhance binding to biological targets like enzymes .

Biological Activity

3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is a member of the benzoxazole family, compounds known for their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxazole ring fused to a propanoic acid moiety. This unique structure contributes to its biological properties.

Benzoxazole derivatives, including this compound, interact with various molecular targets. The primary mechanisms include:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, altering cellular metabolism and energy production.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, leading to changes in cellular processes such as proliferation and apoptosis.

- Cell Signaling Pathway Interference : The compound can modulate cell signaling pathways, affecting cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacteria and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been explored in various studies. Specifically, this compound has shown cytotoxic effects on several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HepG2 (Liver Cancer) | 12 |

These findings indicate that the compound may inhibit cancer cell growth through apoptosis induction and cell cycle arrest .

Antioxidant Activity

The compound has also demonstrated antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in vitro. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of several benzoxazole derivatives, including this compound. Results indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

- Cancer Treatment Research : In a preclinical model, the compound was tested for its anticancer effects on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in decreased cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid, and what reaction parameters are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as:

- Condensation reactions between benzoxazole precursors and propanoic acid derivatives under acidic or basic conditions.

- Heterocycle formation via cyclization of intermediates (e.g., using POCl₃ or PPA as catalysts) .

- Purification via column chromatography or recrystallization, with yields highly dependent on solvent choice (e.g., ethanol, DCM) and temperature control (60–80°C) .

- Key Parameters : Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for nucleophilic substitutions), and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm) from the benzoxazole ring and the methyl group (δ 2.5–2.7 ppm). The propanoic acid chain shows a triplet (δ 2.3–2.5 ppm) and a carboxylic acid proton (δ 12–13 ppm) .

- FT-IR : Confirm C=O (1700–1720 cm⁻¹) and benzoxazole C=N (1610–1630 cm⁻¹) stretches .

- Mass Spectrometry : ESI-MS in negative mode for molecular ion [M-H]⁻, with fragmentation patterns matching the heterocycle and side chain .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the benzoxazole ring’s electron-deficient nature may drive interactions with biological targets .

- Molecular Docking : Simulate binding affinities with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) using software like AutoDock Vina. Prioritize hydrogen bonding with the carboxylic acid group and π-π stacking with the benzoxazole .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP ~2.5 for moderate lipophilicity) .

Q. What strategies resolve contradictions in reported biological activities of benzoxazole-propanoic acid derivatives across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) .

- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity. Contradictory cytotoxicity data may stem from residual solvents (e.g., DMSO) .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., methyl vs. methoxy substituents) to isolate functional group contributions. For instance, electron-withdrawing groups on the benzoxazole may enhance enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.